BenchChemオンラインストアへようこそ!

TAM558

ADC aggregation PEG linker hydrophobicity masking

Order the TAM558 drug-linker conjugate to replicate the OMTX705 construct for FAP-targeting ADCs in solid tumor research. Its PEG3 spacer mitigates payload-driven hydrophobicity, enabling stable DAR>4 conjugates, a key differentiator from vedotin or mafodotin payloads. This pre-optimized, integrated module eliminates custom linker engineering, leveraging a clinically benchmarked cytolysin core (TAM470) from Phase 1b trials in pancreatic cancer.

Molecular Formula C79H122N14O19S
Molecular Weight 1604.0 g/mol
Cat. No. B12413556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAM558
Molecular FormulaC79H122N14O19S
Molecular Weight1604.0 g/mol
Structural Identifiers
SMILESCCCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)NNC(=O)OCCOCCOCCOCCNC(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O)OCCC)C(C)C)C(=O)C(C(C)CC)NC(=O)C5CCCCN5C
InChIInChI=1S/C79H122N14O19S/c1-11-35-92(76(103)69(53(8)13-3)88-73(101)62-21-16-18-36-91(62)10)63(51(4)5)48-64(110-38-12-2)75-86-61(50-113-75)72(100)84-58(47-55-25-29-59(94)30-26-55)46-54(9)70(98)89-90-79(106)111-45-44-109-43-42-108-41-40-107-39-34-82-78(105)112-49-56-23-27-57(28-24-56)83-71(99)60(20-19-33-81-77(80)104)85-74(102)68(52(6)7)87-65(95)22-15-14-17-37-93-66(96)31-32-67(93)97/h23-32,50-54,58,60,62-64,68-69,94H,11-22,33-49H2,1-10H3,(H,82,105)(H,83,99)(H,84,100)(H,85,102)(H,87,95)(H,88,101)(H,89,98)(H,90,106)(H3,80,81,104)/t53-,54-,58+,60-,62+,63+,64+,68-,69-/m0/s1
InChIKeyGJSOQVVIEZWQBH-FOJMMPRNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate (TAM558) | ADC Payload Procurement Guide


The target compound, also designated as TAM558 (CAS 1802499-21-3), is a fully assembled, multi-component payload-linker conjugate designed specifically for antibody-drug conjugate (ADC) development . This molecule integrates a maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-VC-PABC) protease-cleavable linker with an ethylene glycol (PEG3) spacer and the cytotoxic auristatin-derivative payload TAM470, a novel tubulin polymerization inhibitor . TAM558 serves as the cytotoxic warhead for OMTX705, a humanized anti-fibroblast activation protein (FAP) ADC currently in Phase 1b clinical evaluation for solid tumors [1]. Its modular architecture incorporates a PEGylated spacer designed to mitigate payload-driven hydrophobicity, a property that distinguishes it from many unshielded auristatin payloads used in commercial ADCs [2].

Why TAM558 Cannot Be Substituted with Generic MC-VC-PABC-MMAE or MMAF Payloads


TAM558 is not functionally equivalent to standard auristatin payloads such as MC-VC-PABC-MMAE (vedotin) or MC-VC-PABC-MMAF (mafodotin) due to three structural divergences that directly impact ADC development outcomes . First, TAM558 contains a PEG3 spacer between the PABC self-immolative group and the auristatin payload; class-level evidence demonstrates that PEGylation of auristatin linkers reduces ADC aggregation and improves pharmacokinetic profiles by masking payload hydrophobicity—a property absent in unmodified MMAE or MMAF conjugates [1]. Second, TAM558 employs TAM470, a distinct tubulin inhibitor cytolysin, rather than MMAE or MMAF; while direct comparative cytotoxicity data remain unpublished, TAM470 is a proprietary cytotoxic entity developed specifically for OMTX705 and is not interchangeable with off-the-shelf auristatins . Third, the complete TAM558 molecule is engineered as an integrated drug-linker conjugate, meaning that substituting the payload component would require re-optimization of conjugation chemistry, DAR, and linker stability .

TAM558 Quantitative Differentiation Evidence: Comparator-Based Procurement Data


PEGylation-Driven Hydrophobicity Masking: LogP and Aggregation Comparison with Non-PEGylated Auristatin Conjugates

TAM558 incorporates a PEG3 spacer positioned between the PABC self-immolative group and the TAM470 payload . While direct LogP data for TAM558 alone are reported as approximately 6.9 , the functional differentiation emerges at the ADC level: class-level evidence from pendant PEG-auristatin conjugates demonstrates that PEG spacers with as few as 4 ethylene oxide units enable DAR 8 ADCs to maintain aggregation levels comparable to or lower than non-PEGylated DAR 4 reference ADCs carrying MMAE [1]. This contrasts with unshielded MMAE or MMAF payloads, where high DAR (>4) typically induces severe aggregation and accelerated plasma clearance due to payload hydrophobicity [1]. TAM558's engineered PEG3 spacer is positioned to confer similar hydrophobicity-masking benefits during ADC construction.

ADC aggregation PEG linker hydrophobicity masking DAR optimization

Clinical Advancement: Phase 1b Trial Differentiation from Preclinical-Only Payload Analogs

TAM558 is the payload-linker component of OMTX705, an anti-FAP ADC that has advanced to Phase 1b clinical evaluation in combination with gemcitabine/nab-paclitaxel and tislelizumab for advanced/metastatic pancreatic ductal adenocarcinoma [1]. This clinical progression distinguishes TAM558 from structurally related auristatin payloads that remain confined to preclinical investigation. OMTX705 has also been evaluated in a first-in-human Phase 1 dose escalation trial as monotherapy and in combination with pembrolizumab in patients with solid tumors [2]. In contrast, novel MMAF analogs such as compound 18d (which demonstrated enhanced cytotoxicity against HCT116 cells compared to parent MMAF) remain at the preclinical stage with no reported clinical development [3].

FAP-targeted ADC pancreatic cancer Phase 1b clinical trial OMTX705

Mechanistic Differentiation: TAM470 Tubulin Inhibition versus MMAE/MMAF Class

The cytotoxic component of TAM558, TAM470, is a novel cytolysin that inhibits both tubulin polymerization and microtubule depolymerization . TAM470 is structurally distinct from MMAE and MMAF, which are synthetic analogs of dolastatin 10 that bind to tubulin and inhibit microtubule assembly [1]. While MMAE exhibits a free drug IC50 range of 10⁻¹¹–10⁻⁹ M (0.01–1 nM) in cytotoxicity assays [1], direct comparative IC50 data for TAM470 against MMAE or MMAF in head-to-head assays are not publicly available. The differentiation rests on TAM470's independent molecular design and distinct binding mode to tubulin, rather than incremental optimization of the auristatin scaffold .

TAM470 cytolysin tubulin polymerization inhibitor microtubule depolymerization auristatin alternative

TAM558 Procurement Application Scenarios: FAP-Targeted ADC Development and Pancreatic Cancer Research


Development of FAP-Targeted ADCs for Pancreatic Ductal Adenocarcinoma

TAM558 is the validated payload-linker for OMTX705, an anti-FAP ADC currently in Phase 1b clinical trials for advanced/metastatic pancreatic ductal adenocarcinoma (PDAC) in combination with gemcitabine/nab-paclitaxel and tislelizumab [1]. Procurement of TAM558 enables direct reproduction of the OMTX705 drug-linker construct for FAP-targeting programs, leveraging the payload-linker combination that has demonstrated clinical tolerability and preliminary efficacy signals in this difficult-to-treat indication. The PEG3 spacer's hydrophobicity-masking properties are particularly relevant for achieving stable DAR > 4 ADCs targeting FAP-expressing cancer-associated fibroblasts in the pancreatic tumor microenvironment [2].

Exploration of High-DAR FAP-Targeting Conjugates with Reduced Aggregation

Researchers seeking to develop FAP-targeted ADCs with drug-to-antibody ratios exceeding 4 can utilize TAM558's PEG3-containing architecture to mitigate payload-driven aggregation. Class-level evidence demonstrates that PEGylated auristatin linkers enable DAR 8 conjugates to maintain monomeric integrity comparable to non-PEGylated DAR 4 ADCs [1]. TAM558 provides a pre-optimized payload-linker module that incorporates this hydrophobicity-masking design principle, eliminating the need for custom linker engineering. This is directly applicable to FAP-positive cancer models where higher payload loading may enhance therapeutic efficacy without the manufacturing and stability penalties associated with unshielded auristatin payloads [2].

Comparative ADC Payload Screening in Solid Tumor Xenograft Models

For preclinical oncology programs conducting head-to-head ADC payload comparisons, TAM558 represents a clinically advanced benchmark against which novel auristatin derivatives or alternative tubulin inhibitors may be evaluated. OMTX705 has been tested in triple-negative breast cancer PDX models at 10 mg/kg q7dx4 dosing [1], providing a reference dataset for in vivo efficacy comparisons. TAM558's distinct TAM470 cytolysin core offers an alternative tubulin-binding pharmacophore that may address resistance mechanisms emerging against MMAE- or MMAF-based therapies, making it a valuable comparator in payload diversification studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAM558

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.